Xenin

Smooth muscle pharmacology Neurotensin receptor Gastrointestinal motility

Authentic full-length Xenin-25 (CAS 144092-28-4) for reproducible research. This native peptide is the obligatory reference standard for plasma-stability studies—its well-characterized rapid degradation baseline enables quantitative comparison of stabilized analogues. Distinct from neurotensin and truncated fragments in microvascular effects and insulinotropic/GIP-potentiating capacity, making it the only valid choice for studies on NTSR1-mediated GI smooth muscle relaxation, intestinal microcirculation, and dose-response profiling of endogenous postprandial signaling.

Molecular Formula C139H224N38O32S
Molecular Weight 2971.6 g/mol
CAS No. 144092-28-4
Cat. No. B549566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXenin
CAS144092-28-4
Synonymsxenin
xenin 25
xenin-25
Molecular FormulaC139H224N38O32S
Molecular Weight2971.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N
InChIInChI=1S/C139H224N38O32S/c1-15-79(10)111(132(203)169-103(137(208)209)64-77(6)7)173-126(197)101(67-85-69-152-89-41-23-22-40-87(85)89)167-130(201)107-49-34-59-176(107)135(206)96(47-33-58-151-139(147)148)163-117(188)91(43-25-29-54-141)159-129(200)106-48-35-60-177(106)136(207)102(68-86-70-149-74-154-86)168-124(195)100(66-84-38-20-17-21-39-84)166-128(199)105(73-179)171-122(193)97(62-75(2)3)156-108(182)71-153-116(187)90(42-24-28-53-140)160-131(202)110(78(8)9)172-120(191)94(46-32-57-150-138(145)146)157-114(185)80(11)155-127(198)104(72-178)170-119(190)93(45-27-31-56-143)162-133(204)112(81(12)180)174-121(192)95(50-51-109(183)184)158-123(194)99(65-83-36-18-16-19-37-83)165-118(189)92(44-26-30-55-142)161-134(205)113(82(13)181)175-125(196)98(63-76(4)5)164-115(186)88(144)52-61-210-14/h16-23,36-41,69-70,74-82,88,90-107,110-113,152,178-181H,15,24-35,42-68,71-73,140-144H2,1-14H3,(H,149,154)(H,153,187)(H,155,198)(H,156,182)(H,157,185)(H,158,194)(H,159,200)(H,160,202)(H,161,205)(H,162,204)(H,163,188)(H,164,186)(H,165,189)(H,166,199)(H,167,201)(H,168,195)(H,169,203)(H,170,190)(H,171,193)(H,172,191)(H,173,197)(H,174,192)(H,175,196)(H,183,184)(H,208,209)(H4,145,146,150)(H4,147,148,151)/t79-,80-,81+,82+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,110-,111-,112-,113-/m0/s1
InChIKeyIDHVLSACPFUBDY-QCDLPZBNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xenin (CAS 144092-28-4): Compound Identity and Structural Relationship to Neurotensin Family Peptides for Research Procurement


Xenin, also known as Xenin-25 or Xenopsin 25 (CAS 144092-28-4), is a 25-amino acid endogenous peptide hormone belonging to the neurotensin (NT)/xenopsin family of regulatory peptides [1]. It was originally isolated from human gastric mucosa during the search for a mammalian counterpart to the amphibian octapeptide xenopsin [2]. The peptide is characterized by its 25-residue sequence (Met-Leu-Thr-Lys-Phe-Glu-Thr-Lys-Ser-Ala-Arg-Val-Lys-Gly-Leu-Ser-Phe-His-Pro-Lys-Arg-Pro-Trp-Ile-Leu), molecular formula C139H224N38O32S, and molecular weight of 2971.57–2971.62 g/mol [3]. Xenin is co-secreted with glucose-dependent insulinotropic polypeptide (GIP) from a subset of enteroendocrine K-cells in the proximal small intestine, and its plasma levels rise postprandially in humans [4]. Structurally, xenin shares four of its last six C-terminal amino acids with neurotensin and exhibits sequence homology particularly in the C-terminal region, which is essential for its biological activity [5].

Why Xenin (CAS 144092-28-4) Cannot Be Interchanged with Neurotensin or Truncated Xenin Fragments in Research Protocols


Generic substitution of xenin with neurotensin or truncated xenin fragments (such as xenin-8, xenin-6, or xenin 18–25) is scientifically invalid due to critical differential features that affect experimental outcomes. First, despite sharing C-terminal sequence homology, xenin and neurotensin exhibit distinct pharmacological profiles: in rat ileum, xenin and NT demonstrate equipotent relaxant effects (both having EC50 in the low nanomolar range), yet xenin exerts effects on intestinal microcirculation that are significantly different from those previously described for neurotensin, with evidence pointing toward non-neurotensin receptor-mediated mechanisms [1]. Second, the minimal biological domain for specific physiological functions varies substantially—the C-terminal pentapeptide is sufficient to induce anion secretion, while distinct fragment lengths exhibit divergent insulinotropic and GIP-potentiating capacities [2]. Third, native xenin-25 undergoes rapid plasma enzymatic degradation, a property that fundamentally distinguishes it from enzymatically stabilized analogues and makes the native peptide uniquely valuable as a reference standard for degradation studies and structure-activity relationship investigations [3]. For researchers requiring reproducible and interpretable data, understanding these non-interchangeable properties is essential for appropriate compound selection and experimental design.

Quantitative Differentiation Evidence for Xenin (CAS 144092-28-4) Relative to Key Comparators: A Procurement-Oriented Evidence Guide


Equipotent Relaxant Activity of Xenin Versus Neurotensin in Rat Ileal Smooth Muscle with Shared Receptor Mechanism

In direct head-to-head comparison using isolated rat ileal muscle strips, xenin (the 25-residue native peptide) exhibits relaxant potency equivalent to both neurotensin (NT) and xenopsin, with all three peptides demonstrating overlapping dose-response curves in the 1 nM to 3 μM concentration range [1]. The rank order of potency was determined as: xenopsin = neurotensin = xenin > neuromedin N, while kinetensin showed no activity [2]. Critically, the relaxant effects of both xenin and neurotensin were nearly abolished by the K+ channel blocker apamin and were prevented by desensitization against either peptide or by blockade of NT receptors using the selective antagonist SR-48692, confirming that xenin acts via the same apamin-sensitive NT-type receptor in this tissue [3].

Smooth muscle pharmacology Neurotensin receptor Gastrointestinal motility

Differential Modulation of Intestinal Microcirculation by Xenin Versus Neurotensin: Evidence for Receptor-Mediated Functional Divergence

In a controlled in vivo study employing intravital microscopy following superior mesenteric artery ischemia/reperfusion in Wistar rats, xenin (1–25) administered intravenously at 5 nmol/kg/h significantly increased the density of perfused microvessels and elevated capillary red blood cell velocity compared to ischemic controls (p < 0.05) [1]. Xenin also improved the heterogeneous distribution of mucosal blood flow, as demonstrated by an increase in both the perfusion index and the percentage of perfused microvessels [2]. The authors concluded that the effects of xenin on intestinal microcirculation are significantly different from those previously described for neurotensin, and that a more complex effector mechanism beyond classical NT receptor activation must be postulated, potentially involving other regulatory peptides and receptors [3].

Intestinal microcirculation Ischemia-reperfusion Non-neurotensin receptor signaling

Rapid Plasma Enzymatic Degradation of Native Xenin-25 Defines Its Role as the Essential Reference Standard for Stability-Enhanced Analogues

Native xenin-25 is characterized by rapid enzymatic degradation in plasma, a property that fundamentally limits its biological half-life but simultaneously establishes it as the essential comparator for evaluating stability-enhanced analogues [1]. In a direct comparative study, native xenin-25 underwent rapid plasma enzymatic degradation, whereas the palmitate-derivatised analogue xenin-25(Lys13PAL) was completely resistant to plasma enzyme degradation [2]. When administered together with glucose to normal mice, the glycaemic excursion was significantly (p<0.05) lower and overall insulin secretory effect significantly (p<0.05) greater for xenin-25(Lys13PAL) compared to native xenin-25 [3]. Similarly, the chemically modified analogue xenin-25(gln)—in which all naturally occurring Lys and Arg residues were substituted with Gln—demonstrated resistance to plasma-mediated degradation in contrast to native xenin-25, and significantly stimulated insulin secretion in BRIN-BD11 cells [4].

Peptide stability Enzymatic degradation Xenin analogues

Xenin-8 Fragment Demonstrates Potent Insulinotropic Activity (EC50 = 0.16 nM) with Defined Augmentation of Arginine- and Carbachol-Induced Secretion

The C-terminal octapeptide fragment of xenin-25, xenin-8, stimulates basal insulin secretion and potentiates the insulin response to glucose in a dose-dependent manner with an EC50 of 0.16 nM (R² = 0.9955) in the perfused rat pancreas [1]. In quantitative terms, xenin-8 augments arginine-induced insulin release by 40% (p<0.05) and potentiates the glucagon responses to both arginine (by 60%; p<0.05) and carbachol (by 50%; p<0.05) [2]. Notably, xenin-8 does not affect somatostatin output, indicating selective modulation of beta- and alpha-cell function [3]. While native xenin-25 possesses similar biological activity, the minimal active domain for insulinotropic action resides within the C-terminal octapeptide sequence, and the full-length peptide's rapid degradation profile distinguishes it from the truncated fragment.

Insulin secretion Pancreatic beta-cell Incretin potentiation

Gastric Emptying Delay by Xenin-25 in Humans: Dose-Dependent Effects Without Alteration of Insulin Secretory Response

In a controlled human clinical study involving subjects with normal glucose tolerance (NGT), impaired glucose tolerance (IGT), and type 2 diabetes mellitus (T2DM) (n = 10–14 per group), xenin-25 infusion at 12 pmol·kg⁻¹·min⁻¹ (Hi-Xen) significantly delayed gastric emptying and reduced postprandial glucose levels across all groups, whereas the lower dose of 4 pmol·kg⁻¹·min⁻¹ (Lo-Xen) produced no significant effect [1]. Infusions of 90 or 300 minutes duration were equally effective, while 30-minute infusion was insufficient [2]. Notably, Hi-Xen reduced plasma GLP-1 levels without altering GIP levels or the insulin secretory response to glucose, indicating that the glucose-lowering effect was mediated primarily through delayed gastric emptying rather than direct insulinotropic action [3]. Intense staining for xenin receptors was detected on PGP9.5-positive nerve fibers in the longitudinal muscle of the human stomach, consistent with a neurally mediated mechanism [4].

Gastric emptying Postprandial glucose Human clinical study

GIP-Potentiating Action of Xenin-25 is Preserved in Normal and Impaired Glucose Tolerance but Abolished in Type 2 Diabetes

In a clinical study employing graded glucose infusions with vehicle alone, GIP, xenin-25, or GIP plus xenin-25, xenin-25 alone had no effect on insulin secretion rates (ISRs) or plasma glucagon levels in any subject group [1]. However, the combination of GIP plus xenin-25 transiently increased ISR and plasma glucagon levels in subjects with normal glucose tolerance (NGT) and impaired glucose tolerance (IGT), but critically, this amplification effect was absent in subjects with type 2 diabetes mellitus (T2DM) [2]. In preclinical models, native xenin-25 has been shown to significantly potentiate the insulin-releasing action of the stable GIP mimetic (D-Ala²)GIP in high fat-fed mice (p<0.05) and in ob/ob mice (p<0.05) [3]. The xenin 18–25 fragment also significantly (P<0.05) potentiated (D-Ala²)GIP-induced insulin release, whereas xenin 9–25, xenin 11–25, and xenin 14–25 displayed neither insulinotropic nor GIP-potentiating actions [4].

GIP potentiation Insulin secretion Type 2 diabetes

Recommended Research and Procurement Applications for Xenin (CAS 144092-28-4) Based on Verified Quantitative Differentiation


Reference Standard for Plasma Stability and Enzymatic Degradation Studies of Xenin-Based Peptides

Native xenin-25 serves as the essential reference standard for evaluating the plasma stability of novel xenin analogues and fragments. Its well-characterized rapid enzymatic degradation profile [1] provides the baseline against which stability-enhanced analogues (including xenin-25(Lys13PAL) [2], xenin-25(gln) [3], and ψ-xenin-6 [4]) are quantitatively compared. Researchers developing xenin-based therapeutics should procure native xenin-25 as the negative control for all plasma stability assays and as the benchmark comparator for structure-activity relationship investigations.

Neurotensin Receptor Pharmacology Studies Requiring Native Full-Length Peptide

For investigations of neurotensin receptor subtype 1 (NTSR1) pharmacology in gastrointestinal smooth muscle, native xenin-25 provides a functionally validated tool with potency equivalent to neurotensin [1]. Its demonstrated activity at the apamin-sensitive NT-type receptor in rat ileum [2] and its interaction with NTSR1 in guinea pig intestinal smooth muscle [3] make it suitable for studies of NT-receptor-mediated relaxation and contraction. Notably, xenin-25 is the appropriate choice over truncated fragments when the experimental objective requires the full-length, endogenously produced peptide hormone.

Intestinal Microcirculation and Ischemia-Reperfusion Injury Models

Based on evidence that xenin produces microvascular effects significantly different from those of neurotensin [1], native xenin-25 is the compound of choice for studies of intestinal microcirculation and ischemia-reperfusion injury. The documented ability of xenin (5 nmol/kg/h IV) to increase perfused microvessel density and capillary red blood cell velocity [2] supports its use in preclinical models investigating gut barrier function, post-ischemic recovery, and non-neurotensin receptor-mediated signaling pathways in the intestinal mucosa.

Human Gastric Emptying and Postprandial Glucose Regulation Studies

For clinical and translational research on gastric emptying and postprandial glucose control, xenin-25 has defined dose-response characteristics in humans [1]. The established efficacy at 12 pmol·kg⁻¹·min⁻¹ infusion rates (with no effect at 4 pmol·kg⁻¹·min⁻¹) [2] provides a validated dosing framework for experimental protocols. Researchers investigating the neural relay mechanisms linking enteroendocrine signaling to gastric motility and glucose homeostasis should select native xenin-25 based on this human dose-response evidence [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.